molecular formula C18H27N5O B4891832 N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Cat. No. B4891832
M. Wt: 329.4 g/mol
InChI Key: XNMRIEZMIYTDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as BU08028, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. BU08028 is a selective agonist for the kappa-opioid receptor (KOR) and has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of pain perception, mood, and reward.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce a range of biochemical and physiological effects, including analgesia, antidepressant-like effects, anxiolytic effects, and anti-addictive effects. The selective activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce analgesic effects without the unwanted side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

Advantages and Limitations for Lab Experiments

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several advantages for laboratory experiments, including its high purity and yield, its selective activation of KOR, and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. However, N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine also has some limitations, including its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, including the development of more potent and selective KOR agonists, the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the exploration of its mechanism of action and potential side effects. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and to optimize its dosing regimen for clinical use.

Synthesis Methods

The synthesis of N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine involves a multi-step process that starts with the reaction of 4-butoxyaniline with ethyl 2-chloroacetate to form 4-butoxyphenylacetamide. The resulting compound is then treated with thionyl chloride and triethylamine to generate 4-butoxyphenylacetyl chloride, which is subsequently reacted with 1,3-diaminopropane to yield the spirocyclic piperidine intermediate. The final step involves the reaction of the piperidine intermediate with 1,2,4-triazole-3-thiol to produce N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine in high yield and purity.

Scientific Research Applications

N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. The selective activation of KOR by N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has been shown to produce analgesic effects without the unwanted side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

properties

IUPAC Name

4-N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-2-3-13-24-15-9-7-14(8-10-15)20-17-21-16(19)22-18(23-17)11-5-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMRIEZMIYTDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=NC3(CCCCC3)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

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